![molecular formula C21H19N3O2 B14173209 2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol CAS No. 954240-63-2](/img/structure/B14173209.png)
2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a phenol group, a methoxy group, and an imidazo[1,2-a]pyridine moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol typically involves multi-step reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Introduction of the Phenylamino Group: The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline or its derivatives.
Methoxylation and Methylation: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate. The methyl group can be introduced through alkylation reactions using methyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenol group in 2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol can undergo oxidation to form quinones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions to form dihydroimidazo[1,2-a]pyridines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroimidazo[1,2-a]pyridines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Chemical Biology: Employed in the design of chemical probes for studying biological pathways.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylamino group and the imidazo[1,2-a]pyridine core play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The methoxy and phenol groups contribute to the compound’s overall stability and solubility, enhancing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-methylphenol: A simpler phenolic compound with a methoxy and methyl group.
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol is unique due to the combination of its functional groups, which confer specific biological activities and chemical properties. The presence of the phenylamino group distinguishes it from other imidazo[1,2-a]pyridine derivatives, providing unique binding interactions and biological effects.
Propiedades
Número CAS |
954240-63-2 |
|---|---|
Fórmula molecular |
C21H19N3O2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-(3-anilino-6-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C21H19N3O2/c1-14-8-11-19-23-20(15-9-10-17(25)18(12-15)26-2)21(24(19)13-14)22-16-6-4-3-5-7-16/h3-13,22,25H,1-2H3 |
Clave InChI |
YWYBPJGJWGFPDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=NC(=C2NC3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14173126.png)
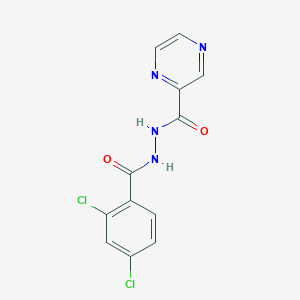
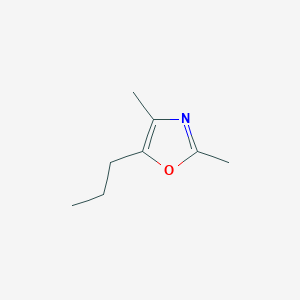

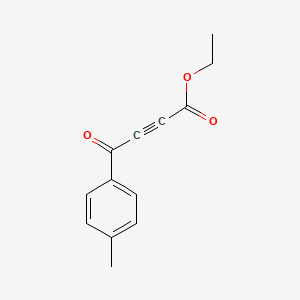
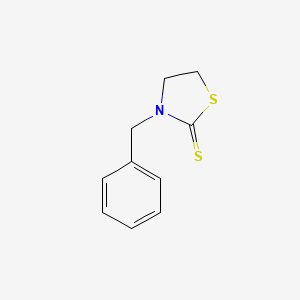
![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)
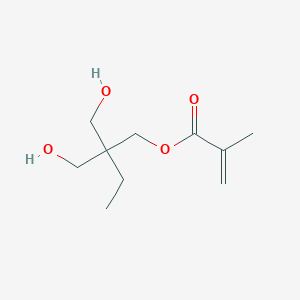
![1'-(thiophen-2-ylcarbonyl)-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14173170.png)
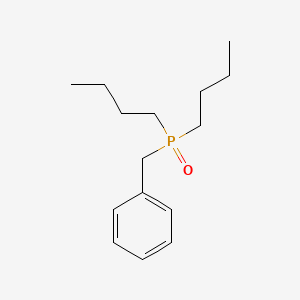
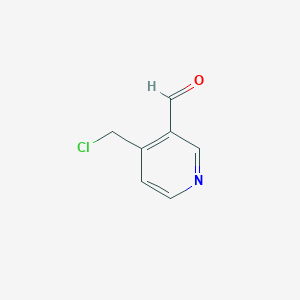
![3,3a(2)-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone]](/img/structure/B14173193.png)
![4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide](/img/structure/B14173200.png)

